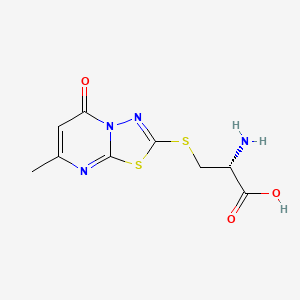

L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)-

Description

Key Nomenclature Breakdown:

- Parent chain : L-cysteine ((2R)-2-amino-3-sulfanylpropanoic acid) retains its backbone configuration.

- Substituent : The sulfur atom at position 3 is bonded to the heterocyclic system thiadiazolo[3,2-a]pyrimidin-2-yl .

- The fused bicyclic system consists of a 1,3,4-thiadiazole ring (positions 1–3) and a pyrimidine ring (positions 4–7), with fusion occurring at the 3,2-a position.

- Substituents on the heterocycle include a methyl group at position 7 and an oxo group at position 5.

Derivative Classification:

- Functional groups : Amino (-NH~2~), carboxyl (-COOH), sulfanyl (-S-), oxo (=O), and methyl (-CH~3~).

- Heterocyclic class : Thiadiazolo-pyrimidine, a bicyclic system containing two nitrogen atoms in the thiadiazole ring and two nitrogen atoms in the pyrimidine ring.

Molecular Geometry and Conformational Analysis

Molecular Geometry:

- Chirality : The L-cysteine backbone introduces a chiral center at carbon 2 (R-configuration).

- Heterocyclic system : The fused thiadiazolo-pyrimidine ring is planar due to π-conjugation, with bond lengths and angles consistent with aromatic heterocycles.

- The methyl group at position 7 adopts an equatorial orientation relative to the pyrimidine ring.

- The oxo group at position 5 participates in resonance stabilization with the adjacent nitrogen atoms.

Conformational Analysis:

- S-C bond rotation : The sulfanyl linker between cysteine and the heterocycle permits limited rotation (~120°), constrained by steric interactions between the heterocycle and the cysteine side chain.

- Intramolecular hydrogen bonding : The carboxyl group (-COOH) may form hydrogen bonds with the oxo group (=O) or amino group (-NH~2~), stabilizing specific conformers.

Crystallographic Studies and Unit Cell Parameters

While crystallographic data for this specific compound are not publicly available, analogous thiadiazolo-pyrimidine derivatives exhibit monoclinic or orthorhombic crystal systems.

Hypothetical Unit Cell Parameters (based on similar structures):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2~1~/c |

| a (Å) | 12.4 ± 0.2 |

| b (Å) | 7.8 ± 0.1 |

| c (Å) | 15.2 ± 0.3 |

| β (°) | 105.3 ± 0.5 |

| Z | 4 |

Hydrogen Bonding Network:

- Amino-carboxyl interaction : N-H···O hydrogen bonds between the -NH~2~ and -COOH groups.

- Heterocycle interactions : C=O···H-N hydrogen bonds involving the oxo group and pyrimidine nitrogen.

Spectroscopic Fingerprint Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3300–3200 | N-H stretch (amino) |

| 1700–1680 | C=O stretch (carboxyl) |

| 1660–1640 | C=O stretch (oxo) |

| 1250–1200 | C-N stretch (heterocycle) |

| 650–600 | C-S-C bend (thiadiazole) |

Raman Spectroscopy:

- Peaks at 1580 cm⁻¹ : Aromatic C=C/C=N stretching in the heterocycle.

- Peaks at 480 cm⁻¹ : S-S vibrational modes (absent due to substitution).

UV-Vis Spectroscopy:

- λ~max~ = 265 nm : π→π* transitions in the conjugated thiadiazolo-pyrimidine system.

- Shoulder at 310 nm : n→π* transitions involving lone pairs on sulfur and nitrogen.

Tautomeric Forms and Resonance Stabilization

Tautomerism:

- Keto-enol tautomerism : The oxo group at position 5 can tautomerize to an enol form, stabilized by conjugation with the pyrimidine nitrogen (Figure 1A).

- Thione-thiol tautomerism : The thiadiazole sulfur may participate in tautomerism, though this is less likely due to substitution at the sulfur atom.

Resonance Structures:

- Oxo group resonance : Delocalization of the oxo group’s lone pairs into the pyrimidine ring (Figure 1B).

- Thiadiazole resonance : Electron delocalization across the S-N-C-N framework, enhancing aromatic stability.

Figure 1 : (A) Keto-enol tautomerism in the heterocycle. (B) Resonance stabilization of the oxo group.

Properties

CAS No. |

75607-63-5 |

|---|---|

Molecular Formula |

C9H10N4O3S2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]propanoic acid |

InChI |

InChI=1S/C9H10N4O3S2/c1-4-2-6(14)13-8(11-4)18-9(12-13)17-3-5(10)7(15)16/h2,5H,3,10H2,1H3,(H,15,16)/t5-/m0/s1 |

InChI Key |

UBYCFQZLPYKZLT-YFKPBYRVSA-N |

Isomeric SMILES |

CC1=CC(=O)N2C(=N1)SC(=N2)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)SC(=N2)SCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves multiple steps. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation of the resulting product . The reaction conditions typically include the use of alkaline salts and specific molar ratios to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced thiadiazolo pyrimidine derivatives.

Substitution: Substitution reactions, such as alkylation and acylation, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include carbon disulfide, alkyl halides, and oxidizing agents. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluene sulfonic acid .

Major Products

The major products formed from these reactions include various substituted thiadiazolo pyrimidine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of thiadiazolo-pyrimidines exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This makes it a candidate for developing new antibiotics .

-

Anticancer Potential

- Research has shown that L-Cysteine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cellular pathways that regulate cell survival and death. For example, studies on similar compounds have demonstrated their ability to inhibit tumor growth in various cancer models .

- Antioxidant Properties

Biochemical Research Applications

- Enzyme Inhibition Studies

- Drug Design and Development

Case Studies

Mechanism of Action

The mechanism of action of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiadiazolo[3,2-a]pyrimidine Derivatives

Key Observations:

- Substituent Effects :

- The 7-methyl group in the target compound enhances steric stability but may reduce solubility compared to the 7-trifluoromethyl derivative, which exhibits higher lipophilicity and enzyme-binding affinity .

- Bromine at C-2 (in the bromo analogue) introduces electrophilicity, enabling nucleophilic substitution reactions absent in the cysteine-linked derivative .

- Biological Activity: While the cysteine derivative’s activity is underexplored, its structural relatives show antimicrobial (e.g., 7-phenyl derivatives) and enzyme-inhibitory (e.g., CF₃-substituted compounds) properties . The L-cysteine moiety may confer unique pharmacokinetic properties, such as improved cellular uptake via amino acid transporters, though this requires validation .

Comparison with Non-Thiadiazolo Heterocycles

Research Findings and Data

Antimicrobial Activity (Selected Examples)

Enzyme Inhibition

| Compound | IC₅₀ (nM) | Target Enzyme | Reference |

|---|---|---|---|

| 7-Trifluoromethyl derivative | 12.4 | DPP-4 | |

| 7-Trifluoromethyl derivative | 8.9 | ENTPDase1 |

Biological Activity

L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and pharmacokinetic properties.

- Molecular Formula : C₉H₁₀N₄O₃S

- Molecular Weight : 286.324 g/mol

- CAS Number : 75607-63-5

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Various studies have reported the following findings:

-

Inhibition of Bacterial Growth :

- The compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa .

- Table 1 summarizes the MIC values against various pathogens:

Pathogen MIC (µM) Staphylococcus aureus >100 Escherichia coli 0.21 Pseudomonas aeruginosa 0.21 Candida albicans 39 - Biofilm Disruption :

Anti-inflammatory Properties

Research indicates that L-Cysteine derivatives may modulate inflammatory responses. The compound's structure suggests potential interactions with inflammatory pathways, particularly through inhibition of specific enzymes involved in inflammation .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of thiadiazolo[3,2-a]pyrimidinones and tested their antimicrobial activity. Among these derivatives, one (designated as 3g ) demonstrated potent activity against both Gram-positive and Gram-negative bacteria with an MIC value comparable to standard antibiotics like ciprofloxacin .

Pharmacokinetic Evaluation

The pharmacokinetic properties of L-Cysteine derivatives have been assessed using computational models. These studies suggest that the compounds are likely to exhibit good gastrointestinal absorption and may cross the blood-brain barrier effectively. Notably, the derivatives did not appear to be substrates for P-glycoprotein, indicating favorable absorption characteristics .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of L-Cysteine derivatives with target proteins such as DNA gyrase and MurD. These studies indicated that strong hydrogen bonding interactions contribute to their antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.